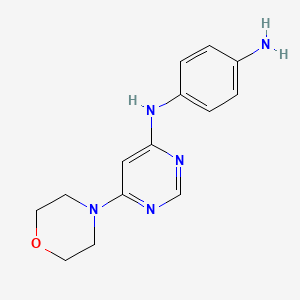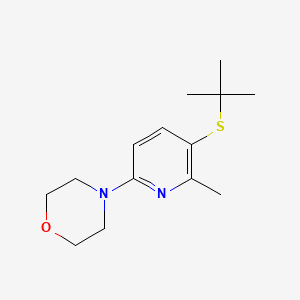
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine is a complex organic compound featuring a morpholine ring substituted with a tert-butylthio group and a methylpyridine moiety
Métodos De Preparación
The synthesis of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tert-butylthio group: This can be achieved by reacting tert-butyl chloride with sodium thiolate.
Pyridine ring formation: The pyridine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Morpholine ring attachment: The morpholine ring is introduced through nucleophilic substitution reactions, where the nitrogen atom of morpholine attacks an electrophilic carbon on the pyridine ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. The tert-butylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine and morpholine rings can interact with aromatic and polar residues, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar compounds to 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine include:
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperidine: This compound has a piperidine ring instead of a morpholine ring, which may alter its chemical reactivity and biological activity.
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)thiomorpholine: This compound features a thiomorpholine ring, which introduces additional sulfur atoms and can affect its chemical properties.
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)azepane: This compound has an azepane ring, which is a seven-membered ring, potentially affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1355174-58-1 |
|---|---|
Fórmula molecular |
C14H22N2OS |
Peso molecular |
266.40 g/mol |
Nombre IUPAC |
4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C14H22N2OS/c1-11-12(18-14(2,3)4)5-6-13(15-11)16-7-9-17-10-8-16/h5-6H,7-10H2,1-4H3 |
Clave InChI |
CSVVLVGAMFDMSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCOCC2)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)
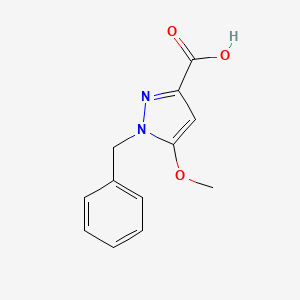
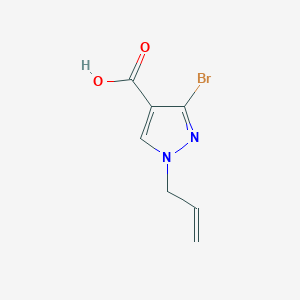
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11792829.png)
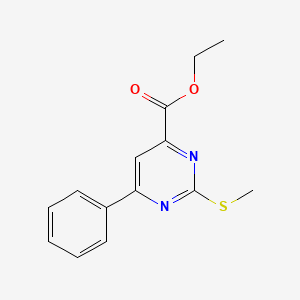
![4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792847.png)

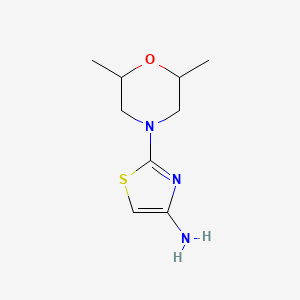
![3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792860.png)




